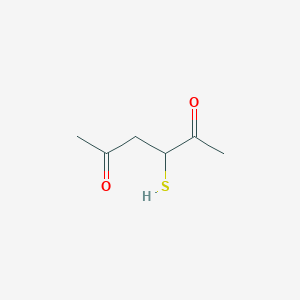
3-Mercapto-2,5-hexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercapto-2,5-hexanedione is an organic compound with the molecular formula C6H10O2S and a molecular weight of 146.21 g/mol . It appears as a colorless liquid with a melting point of -19°C and a boiling point of 179°C . This compound is soluble in water and most organic solvents . It is used as a reagent and intermediate in organic synthesis, with applications in drug synthesis, dye synthesis, and cosmetics .
Vorbereitungsmethoden
3-Mercapto-2,5-hexanedione can be synthesized through the following steps :
Reaction with Sodium Sulfhydryl Sulfate: In anhydrous ether, 2,5-hexanedione reacts with sodium sulfhydryl sulfate to form a mercapto complex.
Decomposition by Acidification: In the presence of sodium carbonate, the mercapto complex is decomposed by acidification to obtain this compound.
Purification and Extraction: The product is further purified and extracted to achieve the desired purity.
Analyse Chemischer Reaktionen
3-Mercapto-2,5-hexanedione undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Mercapto-2,5-hexanedione has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is used in the synthesis of bioactive heterocyclic compounds with potential biological activity.
Medicine: It has applications in drug synthesis, particularly in the development of pharmaceuticals with anticancer and antimicrobial properties.
Industry: It is used in the production of dyes, cosmetics, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Mercapto-2,5-hexanedione involves its γ-diketone structure . It reacts with lysine residues in axonal proteins by Schiff base formation followed by cyclization to give pyrroles . Oxidation of the pyrrole residues causes cross-linking and denaturation of proteins, which perturbs axonal transport and function, leading to nerve cell damage .
Vergleich Mit ähnlichen Verbindungen
3-Mercapto-2,5-hexanedione can be compared with other similar compounds, such as :
2,5-Hexanedione: Similar in structure but lacks the mercapto group, making it less reactive in certain chemical reactions.
3-Mercapto-2-butanone: Contains a mercapto group but has a shorter carbon chain, leading to different reactivity and applications.
Thiophene Derivatives: These compounds have a thiophene ring instead of a linear carbon chain, resulting in different chemical properties and biological activities.
The uniqueness of this compound lies in its combination of a mercapto group and a diketone structure, which allows it to participate in a wide range of chemical reactions and applications .
Eigenschaften
CAS-Nummer |
53670-54-5 |
|---|---|
Molekularformel |
C6H10O2S |
Molekulargewicht |
146.21 g/mol |
IUPAC-Name |
3-sulfanylhexane-2,5-dione |
InChI |
InChI=1S/C6H10O2S/c1-4(7)3-6(9)5(2)8/h6,9H,3H2,1-2H3 |
InChI-Schlüssel |
YPNPZUSZZOLTIJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C(=O)C)S |
Kanonische SMILES |
CC(=O)CC(C(=O)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















